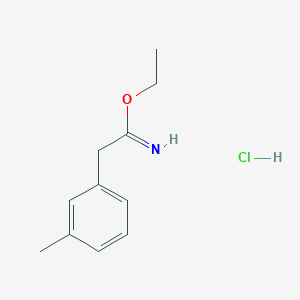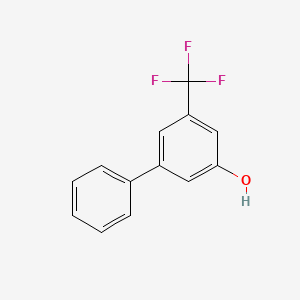
2-Methoxy-3-methyl-5-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-methyl-5-phenylpyridine is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.25 .
Molecular Structure Analysis
The InChI code for 2-Methoxy-3-methyl-5-phenylpyridine is 1S/C13H13NO/c1-10-8-12(9-14-13(10)15-2)11-6-4-3-5-7-11/h3-9H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Methoxypyrazines Biosynthesis and Metabolism in Grape
Research into methoxypyrazines, compounds related to 2-Methoxy-3-methyl-5-phenylpyridine, highlights their significance in imparting herbaceous, green, and vegetal sensory attributes to certain wine varieties. These compounds, including variations with methoxy groups, contribute to the flavor profile of wines derived from grapes. This exploration has led to a better understanding of the biosynthesis, accumulation, transport, and metabolism of methoxypyrazines in grapes, indicating the complexity of flavor development in wine and the potential for manipulating these pathways to alter sensory outcomes. The limited knowledge on metabolic intermediates and key enzymes involved in methoxypyrazine metabolism suggests areas for future research, which could enhance flavor profiling in viticulture and enology (Lei et al., 2018).
Methoxychlor as a Model for Environmental Estrogens
Methoxychlor, an organochlorine compound with structural similarities to 2-Methoxy-3-methyl-5-phenylpyridine, has been studied for its proestrogenic activity. Research on methoxychlor offers insights into how methoxy-substituted compounds can interact with estrogen receptors, leading to effects on fertility, pregnancy, and in utero development. These studies have broader implications for understanding the environmental impact of methoxy-substituted chemicals on human health and wildlife, emphasizing the need for careful evaluation of chemical exposure risks. The reproductive toxicity observed with methoxychlor highlights the importance of assessing similar compounds for potential endocrine-disrupting activities (Cummings, 1997).
Conversion of Plant Biomass to Furan Derivatives
Research on converting plant biomass into valuable chemicals has identified 2-Methoxy-3-methyl-5-phenylpyridine-related compounds as potential intermediates for producing furan derivatives. These derivatives are crucial for developing new polymers, functional materials, and fuels from renewable resources. The synthesis of 5-hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose exemplifies the transformation of biomass into platform chemicals that can replace petroleum-based feedstocks. This approach not only supports sustainable chemical industry development but also opens up new avenues for utilizing plant-derived methoxy-substituted compounds in various industrial applications (Chernyshev et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxy-3-methyl-5-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-8-12(9-14-13(10)15-2)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWQAUOCSJWZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-methyl-5-phenylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340643.png)
![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)
![tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B6340651.png)
![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)


![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)
![5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340681.png)





